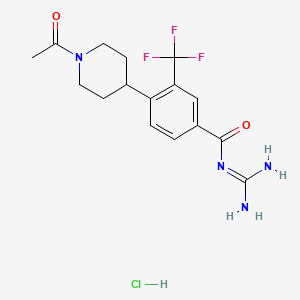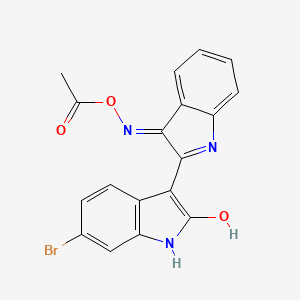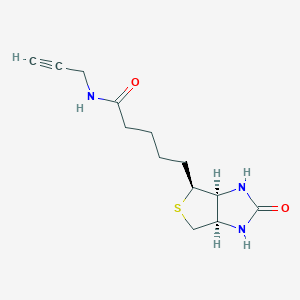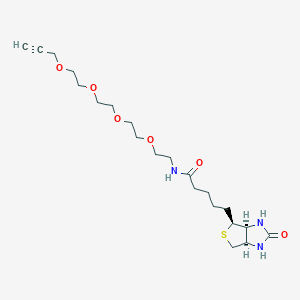
BIX HCl
Vue d'ensemble
Description
Le composé connu sous le nom d’inhibiteur NHE1 de BIX est un inhibiteur puissant et sélectif de l’isoforme 1 de l’échangeur sodium-hydrogène (NHE1). Ce composé est principalement utilisé dans la recherche scientifique pour étudier le rôle de NHE1 dans divers processus physiologiques et pathologiques. NHE1 est une protéine transmembranaire qui joue un rôle crucial dans la régulation du pH intracellulaire en échangeant les ions hydrogène intracellulaires contre les ions sodium extracellulaires .
Mécanisme D'action
Le mécanisme d’action de l’inhibiteur NHE1 de BIX implique l’inhibition sélective de l’isoforme 1 de l’échangeur sodium-hydrogène (NHE1). NHE1 est responsable de la régulation du pH intracellulaire en échangeant les ions hydrogène intracellulaires contre les ions sodium extracellulaires. En inhibant NHE1, l’inhibiteur NHE1 de BIX perturbe cet échange, entraînant des changements de pH intracellulaire et affectant divers processus cellulaires. Les cibles moléculaires et les voies impliquées comprennent la protéine NHE1 et les voies de signalisation associées qui régulent le pH et le transport ionique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’inhibiteur NHE1 de BIX implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions subséquentes pour former le produit final. Les voies de synthèse et les conditions réactionnelles spécifiques sont propriétaires et non divulguées publiquement en détail. il est connu que la synthèse implique l’utilisation de divers solvants organiques et réactifs dans des conditions contrôlées pour assurer une pureté et un rendement élevés .
Méthodes de production industrielle
La production industrielle de l’inhibiteur NHE1 de BIX suit des voies de synthèse similaires à celles de la synthèse à l’échelle du laboratoire, mais à une échelle plus importante. Le processus implique l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant les coûts de production. Le composé est généralement produit en lots, avec des mesures strictes de contrôle de la qualité pour garantir la cohérence et la conformité aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions
L’inhibiteur NHE1 de BIX subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d’oxydation, qui peuvent modifier sa structure chimique et son activité.
Réduction : Des réactions de réduction peuvent également se produire, affectant potentiellement l’efficacité du composé comme inhibiteur.
Substitution : Des réactions de substitution, où un groupe fonctionnel est remplacé par un autre, peuvent modifier les propriétés du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l’inhibiteur NHE1 de BIX comprennent les oxydants, les réducteurs et divers solvants organiques. Les conditions spécifiques, telles que la température, la pression et la durée de la réaction, dépendent du résultat souhaité de la réaction .
Principaux produits formés
Les principaux produits formés à partir des réactions de l’inhibiteur NHE1 de BIX dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire des composés avec des groupes fonctionnels différents .
Applications de la recherche scientifique
L’inhibiteur NHE1 de BIX a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé pour étudier les propriétés chimiques et les réactions des inhibiteurs de NHE1.
Biologie : Employé dans la recherche sur les processus cellulaires impliquant NHE1, tels que la régulation du pH et le transport ionique.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant NHE1.
Applications De Recherche Scientifique
BIX NHE1 inhibitor has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of NHE1 inhibitors.
Biology: Employed in research on cellular processes involving NHE1, such as pH regulation and ion transport.
Industry: Utilized in the development of new drugs and therapeutic agents targeting NHE1.
Comparaison Avec Des Composés Similaires
Composés similaires
BI-9627 : Un inhibiteur de NHE1 très puissant avec une excellente sélectivité et pharmacocinétique.
Phx-3 : Un inhibiteur de NHE1 de série non-amiloride avec des propriétés anticancéreuses prometteuses.
Unicité
L’inhibiteur NHE1 de BIX se distingue par sa forte puissance et sa sélectivité pour NHE1 par rapport à d’autres isoformes telles que NHE2 et NHE3. Cette sélectivité réduit la probabilité d’effets hors cible et améliore son utilité dans la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
4-(1-acetylpiperidin-4-yl)-N-(diaminomethylidene)-3-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2.ClH/c1-9(24)23-6-4-10(5-7-23)12-3-2-11(14(25)22-15(20)21)8-13(12)16(17,18)19;/h2-3,8,10H,4-7H2,1H3,(H4,20,21,22,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSZLEROFKLICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















